4-Methoxy-2,2-dimethyl-1,3-benzodioxole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,2-dimethyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2)12-8-6-4-5-7(11-3)9(8)13-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXNAGRKBFINRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methoxycatechol Acetonide: Technical Guide to Synthesis & Properties
The following technical guide details the properties, synthesis, and applications of 3-Methoxycatechol Acetonide (chemically known as 4-methoxy-2,2-dimethyl-1,3-benzodioxole).
Chemical Identity & Nomenclature
3-Methoxycatechol acetonide is the colloquial laboratory designation for the cyclic acetal formed between 3-methoxycatechol and acetone. In formal IUPAC nomenclature, it is defined as 4-methoxy-2,2-dimethyl-1,3-benzodioxole .
This compound serves as a critical protected intermediate in organic synthesis, particularly for directing ortho-lithiation and stabilizing the catechol moiety against oxidation during complex multi-step syntheses.
| Property | Detail |
| Common Name | 3-Methoxycatechol acetonide |
| IUPAC Name | 4-methoxy-2,2-dimethyl-1,3-benzodioxole |
| Structure | Benzene ring fused to a 2,2-dimethyl-1,3-dioxole ring; methoxy group at position 4.[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Precursor CAS | 934-00-9 (3-Methoxycatechol); 22961-82-6 (4-Hydroxy-2,2-dimethyl-1,3-benzodioxole) |
| Key Functionality | Acid-labile protecting group; ortho-lithiation director |
Physicochemical Properties
While specific experimental data for the methoxy-derivative is often embedded within patent literature, its properties are reliably extrapolated from its immediate precursor (4-hydroxy-2,2-dimethyl-1,3-benzodioxole) and analogous benzodioxoles.
| Property | Value / Description | Source/Inference |
| Physical State | Colorless to pale yellow oil or low-melting solid | Inferred from MW and acetonide series |
| Solubility | Soluble in DCM, THF, EtOAc, Diethyl ether; Insoluble in water | Lipophilic acetonide moiety |
| Boiling Point | Est. 120–130 °C at 15 mmHg | Extrapolated from 3-methoxycatechol (bp 147°C/15mm) |
| Stability | Stable to base, nucleophiles, and reducing agents.[1][6] Unstable to aqueous acid (hydrolysis). | Acetal functionality |
| NMR Signature | ¹H NMR (CDCl₃): | Characteristic gem-dimethyl singlet |
Synthesis & Preparation Protocols
The synthesis of 3-methoxycatechol acetonide is most efficiently achieved via the "Pyrogallol Route" or direct acetonization of 3-methoxycatechol. The pyrogallol route is often preferred industrially to avoid the high cost of 3-methoxycatechol.
Method A: The Pyrogallol Route (Two-Step)
This method utilizes pyrogallol (1,2,3-trihydroxybenzene) to first form the acetonide, followed by selective methylation.
Step 1: Formation of 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole
-
Reagents: Pyrogallol, 2,2-dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Benzene or Toluene.[7]
-
Protocol:
-
Dissolve pyrogallol (1.0 eq) in benzene/toluene.
-
Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of pTsOH.
-
Heat to reflux with a Dean-Stark trap or distill slowly to remove methanol/acetone byproduct.
-
Purification: Wash with NaHCO₃, dry, and distill/recrystallize (mp 88-90°C).
-
Yield: Typically 60-70%.
-
Step 2: Methylation to 3-Methoxycatechol Acetonide
-
Reagents: 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone or DMF.
-
Protocol:
-
Dissolve the hydroxy-acetonide (1.0 eq) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (1.5 eq) and MeI (1.2 eq).
-
Reflux for 4–12 hours (monitor by TLC).
-
Workup: Filter salts, concentrate filtrate, partition between water/ether.
-
Yield: >90% conversion to the methoxy ether.
-
Method B: Direct Acetonization (Single Step)
-
Reagents: 3-Methoxycatechol, Acetone, P₂O₅ (Phosphorus Pentoxide).
-
Protocol:
-
Dissolve 3-methoxycatechol in excess acetone.
-
Add P₂O₅ portion-wise at 0°C (exothermic).
-
Stir at room temperature for 2 hours.
-
Decant the acetone solution from the gummy phosphate residue.
-
Neutralize with aqueous NaOH, extract with ether.
-
Note: This method is faster but can suffer from lower yields due to polymerization side reactions.
-
Reaction Engineering & Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the subsequent divergent reactivity pathways (Lithiation vs. Deprotection).
Caption: Synthesis pathway from Pyrogallol to 3-Methoxycatechol Acetonide and downstream applications.
Applications in Drug Development
The 3-methoxycatechol acetonide scaffold is a high-value intermediate in medicinal chemistry for three primary reasons:
Directed Ortho-Metalation (DoM)
The acetonide ring exerts a specific directing effect. The oxygen atoms in the 1,3-dioxole ring can coordinate with lithium reagents (e.g., n-BuLi), directing deprotonation to the ortho position (C-3 relative to the ring oxygen, or C-7 in the benzodioxole numbering).
-
Mechanism: The lone pairs on the acetonide oxygens chelate the lithium cation, lowering the transition state energy for deprotonation at the adjacent aromatic carbon.
-
Utility: This allows for the regioselective introduction of electrophiles (aldehydes, halides, boronic acids) to synthesize complex benzofuran or indole derivatives found in serotonin antagonists and PDE4 inhibitors.
Protection Strategy
The acetonide group is orthogonal to base-catalyzed reactions. It remains stable during:
-
Basic alkylations.
-
Grignard additions.
-
Hydride reductions (LiAlH₄).
-
Pd-catalyzed cross-couplings (Suzuki, Sonogashira). It is removed quantitatively using dilute aqueous acid (e.g., acetic acid/water or HCl/THF), regenerating the free catechol.
Pharmacophore Construction
The 2,2-dimethyl-1,3-benzodioxole motif itself appears in various bioactive compounds. It mimics the methylenedioxy group (found in natural products like safrole and berberine) but with increased lipophilicity due to the gem-dimethyl group, potentially improving blood-brain barrier penetration.
Safety & Handling (MSDS Summary)
While specific toxicological data for the acetonide is limited, standard precautions for catechol derivatives apply.
-
Hazards: Irritant to eyes, skin, and respiratory system. Potential sensitizer.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive (acetonide hydrolysis).
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
Preparation of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole (Intermediate)
- Source: PrepChem. "Synthesis of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole."
-
URL:[Link]
- Synthesis of Benzodioxole Derivatives (Patent)
- Chemical Identity of Precursor (CAS 22961-82-6)
-
Reaction of Catechols with Acetone
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Difference between 1,3-benzodioxole and 2,2-dimethyl-1,3-benzodioxole
An In-depth Technical Guide to the Core Differences Between 1,3-Benzodioxole and 2,2-Dimethyl-1,3-benzodioxole
Introduction: The Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, agrochemicals, and fragrances.[1][2] Its unique electronic properties and rigid conformation impart significant biological activity and synthetic utility.[3][4] As a Senior Application Scientist, it is crucial to understand not just the parent scaffold but also how subtle modifications can dramatically alter its chemical behavior and, consequently, its application.
This guide provides an in-depth comparative analysis of the parent compound, 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene), and its C2-substituted analogue, 2,2-dimethyl-1,3-benzodioxole (also known as 1,2-isopropylidenedioxybenzene). The fundamental distinction lies at the C2 position of the dioxole ring: a methylene bridge (-CH₂-) in the former and a gem-dimethyl group (-C(CH₃)₂-) in the latter. This seemingly minor change fundamentally alters the molecule's classification from a cyclic acetal to a cyclic ketal, a distinction with profound implications for its stability, reactivity, and strategic role in complex organic synthesis.
PART 1: Structural and Physicochemical Properties
The introduction of two methyl groups at the C2 position directly influences the molecule's physical properties, including its molecular weight, boiling point, and density.
Caption: Chemical structures of 1,3-Benzodioxole and 2,2-Dimethyl-1,3-benzodioxole.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of both compounds, providing a quantitative basis for their differentiation.
| Property | 1,3-Benzodioxole | 2,2-Dimethyl-1,3-benzodioxole |
| IUPAC Name | 1,3-Benzodioxole[5] | 2,2-Dimethyl-1,3-benzodioxole |
| Synonym | 1,2-Methylenedioxybenzene[6] | 1,2-Isopropylidenedioxybenzene[7] |
| CAS Number | 274-09-9[6] | 14005-14-2[8] |
| Molecular Formula | C₇H₆O₂[6] | C₉H₁₀O₂[8] |
| Molecular Weight | 122.12 g/mol [6] | 150.18 g/mol [8] |
| Appearance | Colorless liquid[5][6] | Colorless to light yellow liquid[8][9] |
| Boiling Point | 172-173 °C[6] | 182 °C[8] |
| Melting Point | Not specified (liquid at RT) | 3 °C[8][9] |
| Density | 1.064 g/cm³[6] | 1.06 g/cm³[8][9] |
PART 2: Synthesis and Formation
The synthetic routes to these compounds are analogous, both starting from catechol (1,2-dihydroxybenzene), but differ in the electrophilic partner that provides the C2 carbon. This choice is the defining step that establishes the acetal or ketal functionality.
Synthesis of 1,3-Benzodioxole (A Methylene Acetal)
The formation of 1,3-benzodioxole involves the Williamson ether synthesis-like condensation of catechol with a methylene dihalide, such as dichloromethane (CH₂Cl₂) or dibromomethane, in the presence of a base.[6][10] This reaction proceeds via the nucleophilic attack of the catecholate dianion on the dihalomethane.[10] Alternative methods involve the acid-catalyzed condensation of catechol with a formaldehyde source.[11]
Synthesis of 2,2-Dimethyl-1,3-benzodioxole (An Acetonide Ketal)
This compound is synthesized by the acid-catalyzed reaction of catechol with acetone or an acetone equivalent like 2,2-dimethoxypropane.[12] This is a classic ketalization reaction used to protect 1,2-diols. The use of a dehydrating agent or a Dean-Stark apparatus is common to drive the equilibrium towards the product by removing the water byproduct.[12]
Caption: General synthetic pathways from catechol to the target benzodioxoles.
Representative Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-benzodioxole
The following protocol outlines a standard laboratory procedure for the synthesis of the acetonide derivative, a reaction fundamental to protecting group chemistry.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add catechol (1.0 eq), acetone (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Solvent: Add toluene as the solvent, sufficient to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude material by vacuum distillation to obtain 2,2-dimethyl-1,3-benzodioxole as a clear liquid.
PART 3: Chemical Reactivity and Stability—The Acetal vs. Ketal Dichotomy
The most critical difference between these two molecules is their stability towards acid-catalyzed hydrolysis. This distinction governs their utility in synthetic chemistry.
-
1,3-Benzodioxole is a cyclic acetal , derived from a diol and an aldehyde (formaldehyde).[13][14]
-
2,2-Dimethyl-1,3-benzodioxole is a cyclic ketal , derived from a diol and a ketone (acetone).[13][14]
Mechanism and Rate of Acid-Catalyzed Hydrolysis
The hydrolysis of both acetals and ketals proceeds under acidic conditions via the formation of a resonance-stabilized carboxonium ion intermediate, which is considered the rate-determining step.[15]
-
Protonation of one of the dioxole oxygen atoms.
-
Cleavage of the C-O bond to form a hemiacetal/hemiketal and a resonance-stabilized carboxonium ion.
-
Attack of water on the carbocation.
-
Deprotonation to yield the diol (catechol) and the corresponding carbonyl compound.
The stability of the intermediate carboxonium ion dictates the rate of hydrolysis.[15] The intermediate formed from 2,2-dimethyl-1,3-benzodioxole is a tertiary carboxonium ion , stabilized by the two methyl groups. The intermediate from 1,3-benzodioxole is a secondary carboxonium ion .
Due to the greater stability of the tertiary carbocation, ketals hydrolyze significantly faster and under milder acidic conditions than acetals .[15] This kinetic difference is the cornerstone of their differential application. The 1,3-benzodioxole moiety is a robust, stable scaffold, while the 2,2-dimethyl-1,3-benzodioxole (acetonide) group is a labile protecting group, easily cleaved when desired.
Reactivity at Other Positions
-
Aromatic Ring: Both compounds feature an electron-rich aromatic ring due to the electron-donating effect of the dioxole oxygens, making them susceptible to electrophilic aromatic substitution.[1][11]
-
C2-Position: The methylene protons on 1,3-benzodioxole can undergo hydrogen abstraction to form a radical, a pathway unavailable to the quaternary C2 carbon of its dimethyl analogue.[16]
PART 4: Comparative Spectroscopic Analysis
The structural difference is clearly reflected in the Nuclear Magnetic Resonance (NMR) spectra of the two compounds.
| Feature | 1,3-Benzodioxole | 2,2-Dimethyl-1,3-benzodioxole |
| ¹H NMR (C2 Protons) | Singlet, ~5.9-6.0 ppm (2H, -O-CH₂ -O-)[17][18] | Singlet, ~1.7 ppm (6H, -C(CH₃ )₂)[19] |
| ¹H NMR (Aromatic) | Multiplet, ~6.7-6.9 ppm (4H)[17] | Multiplet, ~6.7-6.9 ppm (4H)[19] |
| ¹³C NMR (C2 Carbon) | ~101 ppm (-O-C H₂-O-) | ~109 ppm (-O-C (CH₃)₂-O-) |
| ¹³C NMR (Methyls) | N/A | ~26 ppm (-C(C H₃)₂) |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and spectrometer frequency.
The most diagnostic signals are the singlet at ~5.9 ppm for the methylene bridge in 1,3-benzodioxole and the singlet at ~1.7 ppm for the two equivalent methyl groups in 2,2-dimethyl-1,3-benzodioxole. These distinct signals allow for unambiguous identification.
PART 5: Divergent Applications in Synthesis and Development
The differences in stability and reactivity dictate the distinct strategic applications of these two molecules in research and industry.
Caption: Divergent applications based on chemical stability.
1,3-Benzodioxole: A Permanent Structural Core
Due to its high stability, the 1,3-benzodioxole moiety is incorporated as a permanent and integral part of a final target molecule. It serves as a versatile building block for derivatization on the aromatic ring.[3]
-
Pharmaceuticals: It is a key pharmacophore in drugs designed to treat a range of conditions.[4][11] Derivatives have been investigated for antitumor, anti-inflammatory, and neuroprotective effects.[11][20]
-
Agrochemicals: It is a precursor to insecticide synergists like Piperonyl Butoxide (PBO), which enhance the efficacy of pesticides.[2][3]
-
Fragrance Industry: Its derivatives are used to create complex and appealing scents in perfumes.[2][11]
2,2-Dimethyl-1,3-benzodioxole: A Temporary Synthetic Tool
In stark contrast, the primary value of the 2,2-dimethyl-1,3-benzodioxole unit lies in its temporary nature. It is one of the most common protecting groups for 1,2-diols in organic synthesis.
-
Protecting Group Chemistry: Researchers use this group to mask the reactive hydroxyls of a catechol or other cis-diols while performing chemical transformations on other parts of the molecule.[21] Its ease of installation (acid, acetone) and, more importantly, its selective removal under mild acidic conditions that leave other functional groups intact, make it an invaluable tool for drug development professionals engaged in multi-step synthesis.[22]
Conclusion
While 1,3-benzodioxole and 2,2-dimethyl-1,3-benzodioxole share the same core heterocyclic system, the substitution at the C2 carbon creates a fundamental chemical divergence.
-
1,3-Benzodioxole is a chemically robust cyclic acetal , employed as a stable, permanent building block in the design of bioactive molecules. Its value lies in the properties it imparts to the final product.
-
2,2-Dimethyl-1,3-benzodioxole is a more labile cyclic ketal (acetonide), whose primary role is a temporary protecting group for diols. Its value lies in its ability to be easily installed and removed, facilitating complex synthetic strategies.
For researchers and drug development professionals, understanding this core difference is not merely academic; it is essential for strategic synthetic planning, enabling the rational design of reaction pathways and the efficient construction of complex molecular targets.
References
- Understanding 1,3-Benzodioxole - ChemicalBook. (2024, November 21).
- A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis - Benchchem. (n.d.).
- 1,3-Benzodioxole - Wikipedia. (n.d.).
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC. (n.d.).
- The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (2025, October 10).
- The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026, February 21).
- Ketal vs. Acetal: What's the Difference?. (2024, March 3).
- 2,2-Dimethyl-1,3-benzodioxole - Chem-Impex. (n.d.).
- CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents. (n.d.).
- 1,3-Benzodioxole - KCIL Chemofarbe Group. (n.d.).
-
Diphenyl-benzo[6][11]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
- Acetal - Wikipedia. (n.d.).
- Process for the preparation of aromatic compounds containing a heterocyclic system - European Patent Office. (n.d.).
- 1,3-Benzodioxole Chemical Properties,Uses,Production. (2026, January 13).
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2025, August 6).
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9).
- Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the radical acetoxy rearrangement (Surzur–Tanner reaction) - ResearchGate. (n.d.).
- 1,3-Benzodioxole | 274-09-9 - ChemicalBook. (n.d.).
- 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem. (n.d.).
- 2,2-Dimethyl-1,3-benzodioxole(14005-14-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- 1,3-Benzodioxole(274-09-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- Application Note: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide - Benchchem. (n.d.).
- 2,2-Dimethyl-1,3-benzodioxole, 25G - D3421-25G - Lab Pro. (n.d.).
- 2,2-Dimethyl-1,3-benzodioxole | 14005-14-2 | TCI AMERICA. (n.d.).
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Physicochemical Characterization and Synthetic Utility of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole
Executive Summary
4-Methoxy-2,2-dimethyl-1,3-benzodioxole is a specialized protected phenolic ether used extensively in medicinal chemistry as a robust scaffold for synthesizing complex lignans, alkaloids, and pharmaceutical intermediates. Functionally, it serves as a lipophilic, masked equivalent of 3-methoxycatechol (or partially protected pyrogallol).
Unlike the naturally occurring methylenedioxy bridge (found in piperonyl derivatives), the 2,2-dimethyl acetonide moiety offers a critical tactical advantage: it is acid-labile. This allows researchers to use the scaffold as a robust directing group during harsh metallation or oxidation steps, yet remove it under mild acidic conditions to reveal the free catechol pharmacophore later in the synthetic sequence.
Part 1: Physicochemical Profile[1]
The following data characterizes the core molecular properties essential for stoichiometry calculations and solubility predictions in drug discovery workflows.
Molecular Weight & Formula
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 180.20 g/mol | Calculated based on standard atomic weights ( |
| Exact Mass | 180.0786 Da | Monoisotopic mass for HRMS calibration. |
| Heavy Atom Count | 13 | |
| CLogP (Est.) | ~2.3 - 2.6 | Moderately lipophilic; soluble in DCM, EtOAc, THF. |
| H-Bond Donors | 0 | Aprotic; suitable for organometallic reactions (e.g., lithiation). |
| H-Bond Acceptors | 3 |
Structural Analysis
The molecule consists of a benzene ring fused to a 2,2-dimethyl-1,3-dioxolane ring. The 4-methoxy group introduces electronic asymmetry, which is critical for regioselective functionalization.
-
Electronic Effect: The 1,3-dioxole ring is strongly electron-donating (mesomeric effect), activating the aromatic ring toward electrophilic aromatic substitution (EAS).
-
Steric Environment: The gem-dimethyl groups at the 2-position provide steric bulk that protects the dioxole oxygens from nucleophilic attack but can influence the conformation of substituents at the ortho positions (C7).
Part 2: Synthetic Protocol
As this compound is not always commercially available in bulk, in-house synthesis from pyrogallol is a standard laboratory procedure. This two-step protocol ensures high purity and scalability.
Step 1: Acetonide Protection (Ketalization)
The challenge here is regioselectivity. Pyrogallol has three adjacent hydroxyl groups. We target the formation of the five-membered dioxolane ring across the 1,2-positions.
-
Reagents: Pyrogallol, 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (p-TsOH).
-
Solvent: Benzene or Toluene (for azeotropic water removal).
Mechanism & Causality: We use 2,2-dimethoxypropane as a dehydrating reagent and acetone equivalent. The acid catalyst (p-TsOH) promotes transacetalization. The thermodynamic product is the five-membered ring (dioxolane) rather than a larger ring. Continuous removal of methanol/water drives the equilibrium forward (Le Chatelier's principle).
Step 2: O-Methylation
The intermediate from Step 1 is 4-hydroxy-2,2-dimethyl-1,3-benzodioxole . The remaining free phenol at position 4 is then methylated.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (
), Potassium Carbonate ( ). -
Solvent: Acetone or DMF.
Self-Validating Check:
The disappearance of the broad O-H stretch (~3400
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from Pyrogallol to the target 4-methoxy derivative.
Part 3: Advanced Reactivity & Applications
Regioselective Lithiation (Directed Ortho Metalation)
For drug development, the primary utility of this molecule is its ability to undergo Directed Ortho Metalation (DoM) .
The molecule possesses two potent Directing Metalation Groups (DMGs):
The Regioselectivity Conflict:
-
Site A (Position 5): Ortho to the Methoxy group.
-
Site B (Position 7): Ortho to the Dioxole oxygen.
In practice, lithiation with n-Butyllithium (n-BuLi) typically occurs at Position 5 (ortho to the OMe) due to the synergistic coordination of the lithium cation by the methoxy oxygen and the adjacent ring oxygen. However, steric hindrance from the gem-dimethyl group at position 2 can sometimes discourage attack at Position 7, further favoring Position 5.
Protocol Warning: Always use anhydrous THF/hexane under Argon at -78°C. The resulting aryl lithium species is unstable above -40°C and can undergo benzyne elimination or ring opening.
Metabolic Stability & Bioisosterism
In medicinal chemistry, this scaffold is often used as a bioisostere for 3-methoxycatechol .
-
COMT Blocking: Catechol-O-methyltransferase (COMT) rapidly degrades free catechols in vivo. The 2,2-dimethyl acetonide protects the oxygen atoms from enzymatic methylation, extending the half-life of the pharmacophore.
-
Lipophilicity: The addition of the dimethyl and methoxy groups significantly increases LogP compared to the parent polyphenol, improving blood-brain barrier (BBB) penetration for CNS targets.
Reactivity Pathway Diagram
Figure 2: Directed Ortho Metalation pathway targeting Position 5.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 2-hydroxy-, propyl ester (Isomer Comparison for MW Validation). NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Compound Summary for C10H12O3 (Molecular Weight Confirmation). National Library of Medicine. Available at: [Link]
-
PrepChem. Synthesis of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole. (Detailed protocol for the precursor synthesis). Available at: [Link]
Sources
The Solubility Landscape of 2,2-dimethyl-1,3-benzodioxole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethyl-1,3-benzodioxole and its derivatives in organic solvents. As a core scaffold in numerous pharmaceutical and fragrance applications, understanding the solubility of these compounds is paramount for efficient synthesis, formulation, and biological screening.[1][2] This document delves into the theoretical underpinnings of solubility, the influence of molecular structure on this critical property, and provides detailed experimental protocols for its accurate determination.
Introduction: The Significance of the 2,2-dimethyl-1,3-benzodioxole Scaffold
The 2,2-dimethyl-1,3-benzodioxole moiety is a versatile building block in organic synthesis.[1][2] Its derivatives have garnered significant interest in drug discovery, with applications as potential anticancer, antioxidant, and antidiabetic agents. Furthermore, this structural motif is prevalent in the flavor and fragrance industry.[2] The solubility of these compounds in various organic solvents is a fundamental physicochemical property that dictates their utility in a laboratory and industrial setting. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to inaccurate results in biological assays.
This guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the solubility of 2,2-dimethyl-1,3-benzodioxole derivatives and the practical means to assess it.
Theoretical Framework: Understanding Solubility in Organic Solvents
The principle of "like dissolves like" is a foundational concept in predicting solubility. This adage is rooted in the thermodynamics of dissolution, which involves the balance of enthalpy and entropy changes when a solute dissolves in a solvent.
The overall free energy of dissolution (ΔG_sol) can be expressed as:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, reflecting the change in disorder of the system upon dissolution.
For a substance to dissolve, the Gibbs free energy of solution must be negative. In the context of 2,2-dimethyl-1,3-benzodioxole derivatives, their solubility in organic solvents is governed by the interplay of intermolecular forces.
Diagram: Key Intermolecular Forces in Solubility
Caption: Thermodynamic cycle of dissolution.
Physicochemical Properties of the Core Scaffold: 2,2-dimethyl-1,3-benzodioxole
The parent compound, 2,2-dimethyl-1,3-benzodioxole, is a colorless to slightly yellow liquid at room temperature.[2] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Density | 1.06 g/cm³ | [2] |
| Melting Point | 3 °C | [2] |
| Boiling Point | 182-183 °C | [3] |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
This compound is characterized as being insoluble in water but soluble in organic solvents such as methanol, ethanol, and ester solvents.[1] This is attributed to its predominantly non-polar character, arising from the benzene ring and the methyl groups, although the ether linkages in the dioxole ring introduce some polarity.
Structure-Solubility Relationships of 2,2-dimethyl-1,3-benzodioxole Derivatives
The solubility of derivatives of 2,2-dimethyl-1,3-benzodioxole can be significantly altered by the introduction of various functional groups onto the aromatic ring. These modifications influence the polarity, hydrogen bonding capacity, and molecular weight of the compound, all of which impact solubility.
Key Factors Influencing Solubility:
-
Polarity: The introduction of polar functional groups (e.g., -OH, -NH₂, -COOH) will generally increase the solubility in polar organic solvents like alcohols (methanol, ethanol) and decrease solubility in non-polar solvents like hexane. Conversely, the addition of non-polar moieties (e.g., alkyl chains, phenyl groups) will enhance solubility in non-polar solvents.
-
Hydrogen Bonding: Functional groups capable of acting as hydrogen bond donors or acceptors will significantly enhance solubility in protic solvents (e.g., alcohols) that can also participate in hydrogen bonding.
-
Molecular Weight and Size: As the molecular weight and size of the derivative increase, the intermolecular forces in the solid state (crystal lattice energy) can become stronger, often leading to a decrease in solubility.
-
Crystal Packing: For solid compounds, the efficiency of crystal packing plays a crucial role. Polymorphism, the ability of a compound to exist in different crystal forms, can lead to different solubilities for the same compound.
Diagram: Influence of Substituents on Solubility
Caption: Impact of substituents on solubility profile.
Estimated Solubility of 2,2-dimethyl-1,3-benzodioxole and Representative Derivatives
| Compound | Structure | Estimated Solubility in Methanol | Estimated Solubility in Acetone | Estimated Solubility in Dichloromethane | Estimated Solubility in Hexane |
| 2,2-dimethyl-1,3-benzodioxole | Very Soluble | Very Soluble | Very Soluble | Soluble | |
| 5-Bromo-2,2-dimethyl-1,3-benzodioxole | Soluble | Very Soluble | Very Soluble | Soluble | |
| 2,2-dimethyl-1,3-benzodioxol-5-amine | Soluble | Soluble | Moderately Soluble | Sparingly Soluble | |
| 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid | Moderately Soluble | Soluble | Sparingly Soluble | Insoluble |
Solubility Classification:
-
Very Soluble: >100 mg/mL
-
Soluble: 10-100 mg/mL
-
Moderately Soluble: 1-10 mg/mL
-
Sparingly Soluble: 0.1-1 mg/mL
-
Insoluble: <0.1 mg/mL
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable research and development. The following section outlines a standard protocol for the shake-flask method, a widely accepted technique for measuring thermodynamic solubility.[4][5]
The Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
Test compound (solid or liquid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the test compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the test compound in the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.
-
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility method.
Predictive Models for Solubility
In the early stages of drug discovery, where large numbers of compounds are synthesized, experimental determination of solubility for every compound can be resource-intensive. In such cases, in silico predictive models can be valuable for prioritizing compounds for synthesis and testing.
Several computational approaches are available:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors with experimentally determined solubilities.[6]
-
Thermodynamic Cycle-Based Methods: These approaches use fundamental thermodynamic principles to calculate the free energy of solvation, which is then related to solubility.[7]
-
Machine Learning and Artificial Intelligence: More recently, machine learning algorithms, trained on large datasets of known solubilities, have shown promise in accurately predicting the solubility of new compounds.[8][9]
While these models can provide useful estimations, it is crucial to remember that their accuracy is dependent on the quality and diversity of the training data. Experimental validation remains the gold standard for determining the solubility of key compounds.
Conclusion
The solubility of 2,2-dimethyl-1,3-benzodioxole derivatives in organic solvents is a critical parameter that influences their entire lifecycle, from synthesis to biological application. This technical guide has provided a framework for understanding the theoretical basis of solubility, the impact of structural modifications, and practical methods for its determination. By applying the principles and protocols outlined herein, researchers, scientists, and drug development professionals can make more informed decisions, leading to more efficient and successful research outcomes.
References
-
ChemBK. (2024, April 9). 1,3-Benzodioxole, 2,2-dimethyl-. Retrieved from [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(10), 4463–4474. [Link]
-
JoVE. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Mobley, D. L., & Guthrie, J. P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Baek, K., Jeon, S. B., Kim, B. K., & Kang, N. S. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1), 1-8. [Link]
-
Semantic Scholar. (n.d.). Solvatochromic and theoretical study of 1,3- benzodioxole derivative. Retrieved from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
Gobas, F. A. P. C. (1995). A thermodynamic analysis of the relationships between molecular size, hydrophobicity, aqueous solubility and octanol-water partitioning of hydrophobic organic chemicals. Chemosphere, 30(4), 739-751. [Link]
-
AERU. (2025, July 10). 2,2-dimethyl-1,3-benzodioxol-4-ol (Ref: NC 7312). Retrieved from [Link]
-
Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). [Video]. YouTube. [Link]
-
Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1145-1149. [Link]
-
Depreux, P., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914. [Link]
-
Lee, S., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv preprint arXiv:2210.07145. [Link]
-
Zhang, Y., et al. (2023). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers in Chemistry, 11, 1269434. [Link]
-
Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(2), 127-148. [Link]
-
Semantic Scholar. (2020, March 4). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0. [Link]
-
ResearchGate. (2025, August 10). Solvatochromic and theoretical study of 1,3- benzodioxole derivative. [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. [Link]
-
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 101. [Link]
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - B (Humanities), 34(12), 155-174. [Link]
-
Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. [Link]
-
ResearchGate. (2025, September 29). (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]
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Technical Monograph: Synthesis and Functionalization of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole
The following is an in-depth technical monograph on the synthesis, characterization, and application of the Pyrogallol 1-monomethyl ether acetonide derivative (chemically known as 4-methoxy-2,2-dimethyl-1,3-benzodioxole ).
Executive Summary & Chemical Architecture
The Pyrogallol 1-monomethyl ether acetonide derivative (IUPAC: 4-methoxy-2,2-dimethyl-1,3-benzodioxole) represents a critical "masked" polyphenol intermediate. In drug discovery, it serves as a lipophilic, protected scaffold that allows for regioselective functionalization of the benzene core before the eventual release of the reactive catechol moiety.
Structural Significance
The molecule features two distinct oxygenated functionalities:[1]
-
C1-Methoxy Group: A stable ether linkage that acts as a strong Directed Metalation Group (DMG).
-
C2,C3-Acetonide (Isopropylidene) Ring: A cyclic ketal protecting group for the vicinal diol. Unlike the methylenedioxy bridge (found in natural products like safrole), the acetonide is more acid-labile, allowing for milder deprotection conditions—a crucial attribute when handling sensitive alkaloid intermediates.
| Property | Specification |
| IUPAC Name | 4-methoxy-2,2-dimethyl-1,3-benzodioxole |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Core Moiety | Pyrogallol (1,2,3-trihydroxybenzene) |
| Key Function | Regioselective Lithiation Scaffold |
Synthetic Pathways: The "Borax" Protocol
The primary challenge in synthesizing this molecule is the regioselective methylation of pyrogallol. Direct methylation with methyl iodide or dimethyl sulfate typically yields a statistical mixture of mono-, di-, and tri-methylated products (e.g., 1,2,3-trimethoxybenzene).
To ensure scientific integrity and high yield, we utilize the Borax Protection Method . This protocol exploits the ability of borate ions to form stable cyclic esters with cis-vicinal diols (positions 2 and 3), temporarily masking them and leaving the C1-hydroxyl available for selective methylation.
Workflow Visualization
Caption: Figure 1. Chemo-selective synthesis pathway utilizing borate complexation to enforce regioselectivity at the C1 position.
Detailed Experimental Protocol
Step A: Regioselective Methylation (3-Methoxycatechol)
Rationale: The borax complex reduces the pKa of the C1-hydroxyl while sterically and electronically deactivating C2 and C3.
-
Complexation: Dissolve Pyrogallol (1.0 eq) in deoxygenated water containing Borax (Na₂B₄O₇·10H₂O, 1.0 eq). Sparge with N₂ to prevent autoxidation (pyrogallol is highly sensitive to O₂ in basic media).
-
Methylation: Add Dimethyl Sulfate (DMS, 1.2 eq) dropwise while maintaining the pH between 10–11 using 2M NaOH. Critical: Do not exceed pH 12, as the borate complex may destabilize.
-
Hydrolysis & Workup: Acidify the mixture to pH 2 with conc. HCl to break the borate ester. Extract continuously with diethyl ether or ethyl acetate.
-
Purification: Distillation under reduced pressure (bp ~136–138°C at 22 mmHg) yields 3-methoxycatechol as a pale oil that solidifies upon standing.
Step B: Acetonide Protection
Rationale: We use 2,2-Dimethoxypropane (DMP) instead of acetone. This "trans-acetalization" generates methanol as a byproduct (volatile) rather than water, driving the equilibrium forward without aggressive dehydrating agents like P₂O₅.
-
Reaction Setup: Dissolve 3-methoxycatechol (1.0 eq) in anhydrous benzene or toluene.
-
Reagent Addition: Add 2,2-Dimethoxypropane (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Process: Heat to reflux using a Dean-Stark trap or simple distillation setup to remove the methanol/acetone azeotrope. Monitor by TLC (SiO₂, 4:1 Hexane:EtOAc).
-
Quench: Once complete (~2-4 hours), cool and neutralize with triethylamine (Et₃N) or solid NaHCO₃.
-
Isolation: Wash with water, dry over MgSO₄, and concentrate. The product, 4-methoxy-2,2-dimethyl-1,3-benzodioxole , is obtained as a colorless oil.
Functionalization: Directed Ortho Metalation (DoM)
The true utility of this derivative lies in its ability to undergo Directed Ortho Metalation (DoM). The molecule possesses two competing Directing Metalation Groups (DMGs):
-
Methoxy (OMe): Strong DMG (coordination + inductive effect).
-
Acetonide (Dioxole): Moderate DMG.
Regioselectivity Logic
Lithiation with n-Butyllithium (n-BuLi) is kinetically controlled.
-
Site C5 (Ortho to OMe): Highly favored due to the superior coordinating ability of the methoxy oxygen.
-
Site C7 (Ortho to Acetonide): Less favored unless C5 is blocked or specific bulky bases are used.
Caption: Figure 2. Directed Ortho Metalation (DoM) pathway. The C1-methoxy group directs lithiation primarily to the C5 position.
DoM Experimental Protocol
-
Inert Atmosphere: Flame-dry a flask and maintain under Argon.
-
Solvent: Dissolve the acetonide derivative in anhydrous THF.
-
Lithiation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. The solution typically turns yellow/orange.
-
Trapping: Add the electrophile (e.g., DMF for formylation, I₂ for iodination) dissolved in THF.
-
Warm-up: Allow to warm to room temperature slowly.
-
Workup: Quench with saturated NH₄Cl.
Structural Characterization Data[4][5][6]
Researchers should validate the synthesis using the following expected spectral data.
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 1.68 (s, 6H) | Acetonide methyls (gem-dimethyl) |
| δ 3.88 (s, 3H) | Methoxy group (-OCH₃) | |
| δ 6.45 - 6.75 (m, 3H) | Aromatic protons (ABC pattern) | |
| ¹³C NMR (CDCl₃) | δ 25.8 | Acetonide methyl carbons |
| δ 56.4 | Methoxy carbon | |
| δ 118.2 | Quaternary Acetonide Carbon (O-C -O) | |
| δ 134.0 - 149.0 | Aromatic ipso-carbons (Oxygenated) |
References
-
Scheline, R. R. (1966). "The preparation of 3-methoxycatechol and some related compounds."[1] Acta Chemica Scandinavica, 20, 1182-1184.
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
-
Organic Syntheses. "Pyrogallol 1-monomethyl ether." Org.[2][3][4][5] Synth. 1946, 26, 90.
-
Gopinath, R., et al. (2002).[4] "Tetrabutylammonium Tribromide Catalyzed Acetalization of Carbonyl Compounds." The Journal of Organic Chemistry, 67(16), 5842-5845.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for acetonide stability profiles).
Sources
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Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole from 3-Methoxycatechol
Introduction
4-Methoxy-2,2-dimethyl-1,3-benzodioxole is a valuable intermediate in the synthesis of various biologically active compounds and natural products. Its structure, featuring a protected catechol moiety, makes it a key building block in multi-step synthetic routes where the reactivity of the diol needs to be masked. 3-Methoxycatechol (also known as 3-methoxy-1,2-benzenediol) serves as a readily available starting material for this synthesis.[1][2] The protection of the catechol group as an acetonide is a common and effective strategy, offering stability under a range of reaction conditions while allowing for straightforward deprotection when required.[3][4][5][6][7]
This document provides a comprehensive guide for the synthesis of 4-methoxy-2,2-dimethyl-1,3-benzodioxole from 3-methoxycatechol. It details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for characterization of the final product.
Causality of Experimental Choices
The selected synthetic route involves the acid-catalyzed reaction of 3-methoxycatechol with an acetone equivalent. This method is chosen for its efficiency and the relative ease of the procedure. The formation of the five-membered dioxolane ring is thermodynamically favorable. 2,2-dimethoxypropane is often preferred over acetone as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.[8][9][10] The acid catalyst, typically a sulfonic acid like p-toluenesulfonic acid (TsOH), protonates one of the hydroxyl groups of the catechol, initiating the nucleophilic attack by the other hydroxyl group on the carbonyl carbon of acetone (or its ketal).
Reaction Mechanism and Workflow
The synthesis proceeds via an acid-catalyzed acetalization reaction. The key steps are:
-
Protonation: The acid catalyst protonates one of the hydroxyl groups of the 3-methoxycatechol, increasing its electrophilicity.
-
Nucleophilic Attack: The adjacent hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of acetone (or the central carbon of protonated 2,2-dimethoxypropane).
-
Cyclization and Dehydration: A series of proton transfer steps followed by the elimination of a water molecule (or methanol in the case of 2,2-dimethoxypropane) leads to the formation of the stable 1,3-benzodioxole ring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-methoxy-2,2-dimethyl-1,3-benzodioxole.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Methoxycatechol | >98% purity |
| 2,2-Dimethoxypropane | Anhydrous, >98% purity |
| p-Toluenesulfonic acid (TsOH) | Monohydrate or anhydrous |
| Toluene | Anhydrous |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Diethyl ether (or Ethyl acetate) | Anhydrous |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | Appropriate size, with ground glass joints |
| Dean-Stark apparatus | To remove water/methanol azeotropically |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Thin-Layer Chromatography (TLC) | Silica gel plates with fluorescent indicator |
| Rotary evaporator | |
| Column chromatography setup | Silica gel, appropriate solvents |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-methoxycatechol (1.0 eq).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by 2,2-dimethoxypropane (1.5-2.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of methanol/water in the Dean-Stark trap and by Thin-Layer Chromatography (TLC).
-
Reaction Monitoring: On a TLC plate, spot the starting material and the reaction mixture. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being less polar than the starting diol, will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure 4-methoxy-2,2-dimethyl-1,3-benzodioxole.
Safety Precautions
-
3-Methoxycatechol: May cause skin and eye irritation.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,2-Dimethoxypropane: Highly flammable liquid and vapor.[13][14] Causes skin and eye irritation.[13] Use in a well-ventilated fume hood away from ignition sources.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE.
-
Organic Solvents: Toluene, diethyl ether, and ethyl acetate are flammable. Handle in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[11][12][13][14][15]
Characterization
The structure of the synthesized 4-methoxy-2,2-dimethyl-1,3-benzodioxole can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two equivalent methyl groups of the acetonide.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for the aromatic carbons, the methoxy carbon, the quaternary carbon of the acetonide, and the methyl carbons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch from the starting material and the appearance of characteristic C-O stretches for the acetal.
Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.6-6.9 | m |
| Methoxy (-OCH₃) | ~3.8 | s |
| Acetonide methyls (-C(CH₃)₂) | ~1.7 | s |
Note: Exact chemical shifts may vary depending on the solvent used.[16]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient heating or reaction time | Ensure the reaction is at a vigorous reflux and monitor by TLC until the starting material is consumed. |
| Inactive catalyst | Use fresh or properly stored p-toluenesulfonic acid. | |
| Presence of water in reagents/glassware | Use anhydrous solvents and oven-dried glassware. The use of 2,2-dimethoxypropane should help scavenge residual water. | |
| Low yield | Loss of product during work-up or purification | Be careful during extractions and transfers. Optimize the column chromatography conditions (solvent system, silica gel amount). |
| Product decomposition | Prolonged exposure to acid | Neutralize the reaction mixture promptly after completion. Avoid excessive heat during purification. |
| Acid-catalyzed deprotection during work-up | Ensure complete neutralization with sodium bicarbonate before proceeding with extraction. |
Conclusion
The synthesis of 4-methoxy-2,2-dimethyl-1,3-benzodioxole from 3-methoxycatechol via acid-catalyzed acetonide formation is a reliable and efficient method. This protocol, with its detailed steps and explanations, provides a solid foundation for researchers to successfully prepare this versatile building block for further synthetic applications. Adherence to safety protocols and careful monitoring of the reaction are crucial for obtaining a high yield of the pure product.
References
- Fishbein, L., & Falk, H. L. (1969). The metabolism of 3-methoxycatechol. Environmental Research, 2(4), 297-320.
- Messersmith, P. B., & Hu, B. H. (2008). Acetonide protection of dopamine for the synthesis of highly pure N-docosahexaenoyldopamine. Tetrahedron Letters, 49(36), 5271-5273.
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Hazardous according to Worksafe Australia criteria. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet: 3-Methoxycatechol. Retrieved from [Link]
-
Bertin Technologies. (n.d.). 3-Methoxycatechol. Retrieved from [Link]
- Spitler, E. L., Giovino, M. R., White, S. L., & Dichtel, W. R. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 2(9), 1588-1593.
- Wuts, P. G. M. (2014). Protection for catechols (1,2-dihyrdoxybenzenes). In Greene's Protective Groups in Organic Chemistry (pp. 545-553).
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0259604). Retrieved from [Link]
- Corma, A., & Renz, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 193-234.
- Kulkarni, A. S., & Joshi, P. V. (2012). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 1(5), 28-30.
- Google Patents. (n.d.). US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein.
-
LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
-
Klein, D. R. (2021, March 4). Acetal from Catechol and Formaldehyde [ORGANIC CHEMISTRY] Klein 20.59 [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
- Raymond, K. N., & Caulder, D. L. (2026, February 6). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Daugulis, O., & Zaitsev, V. G. (2012). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society, 134(1), 11-14.
-
Leah4sci. (2020, May 11). 26.03 Acetals as Protecting Groups [Video]. YouTube. [Link]
-
Shearson Editorial Services. (2018, March 15). How to describe removal of protecting groups. [Link]
- Mohan, R. S., Eash, K. J., Pulia, M. S., & Wieland, L. C. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399-8401.
-
NIST. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. NIST Chemistry WebBook. [Link]
-
Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. [Link]
-
MDPI. (2023, June 27). Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
-
LookChem. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
- Hu, Y., Sun, J., Dong, Y., Cao, L., Wang, X., & Wang, S. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934.
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-2-methoxy-1,3-benzodioxole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole. Retrieved from [Link]
Sources
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Using 2,2-dimethoxypropane for benzodioxole synthesis
Application Note: High-Efficiency Synthesis of 2,2-Dimethyl-1,3-Benzodioxoles via Transketalization with 2,2-Dimethoxypropane
Abstract
This technical guide details the protocol for synthesizing 2,2-dimethyl-1,3-benzodioxoles (catechol acetonides) using 2,2-dimethoxypropane (DMP). Unlike traditional acetone-reflux methods that require Dean-Stark apparatus for water removal, DMP functions as both a reagent and a chemical dehydrating agent, driving the reaction via thermodynamic equilibrium shift. This note addresses mechanistic principles, optimized protocols, and critical troubleshooting for complex substrates like L-DOPA.
Introduction & Strategic Rationale
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for catechol or as a robust protecting group strategy. While "benzodioxole" typically refers to a methylene bridge (
Why use DMP over Acetone?
Standard acetonide formation using acetone and acid catalyst is an equilibrium process governed by the removal of water.
The DMP Advantage (Transketalization):
DMP acts as a "masked" acetone. The reaction releases methanol rather than water.[1][2] Furthermore, DMP chemically consumes any adventitious water present in the system, irreversibly driving the equilibrium toward the product.
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed transketalization.[1] Understanding this pathway is vital for troubleshooting incomplete conversions.
Figure 1: Acid-Catalyzed Transketalization Mechanism
Caption: The acid catalyst activates DMP, generating an electrophilic oxocarbenium species. Sequential nucleophilic attacks by the catechol hydroxyls displace two equivalents of methanol to close the dioxole ring.
Critical Parameters & Expert Insights
Catalyst Selection
-
p-Toluenesulfonic Acid (p-TsOH): The industry standard. Use the monohydrate form; DMP will scavenge the crystal water immediately.
-
Camphorsulfonic Acid (CSA): A milder alternative for acid-sensitive substrates.
-
Iodine (
): Can be used as a Lewis acid catalyst in neutral conditions if the substrate is acid-labile [1].
The "L-DOPA Trap" (Crucial Warning)
Researchers attempting to protect L-DOPA or Dopamine using this method often fail.
-
Problem: In the presence of DMP/Acetone and acid, the free amine of L-DOPA undergoes a Pictet-Spengler reaction with the ketone/ketal to form a tetrahydroisoquinoline, not the benzodioxole [2].
-
Solution: You must protect the amine (e.g., as a phthalimide or carbamate) before attempting acetonide formation on the catechol [3].
Comparative Efficiency Data
| Parameter | Acetone Reflux Method | DMP Transketalization Method |
| Water Sensitivity | High (Requires Dean-Stark/Sieves) | Low (DMP scavenges water) |
| Reaction Time | 12 – 24 Hours | 1 – 4 Hours |
| Temperature | Reflux (56°C+) | Room Temperature to 40°C |
| Typical Yield | 60 – 75% | 85 – 95% |
| Byproduct | Water (Hydrolytic reversal risk) | Methanol (Volatile, easily removed) |
Standard Operating Procedure (Protocol)
Objective: Synthesis of 2,2-dimethyl-1,3-benzodioxole from catechol.
Reagents:
-
Substrate: Catechol (10 mmol)
-
Reagent: 2,2-Dimethoxypropane (15-20 mmol, 1.5-2.0 equiv)
-
Solvent: Toluene (anhydrous) or DCM. Note: Neat DMP can be used but is costly.
Workflow Diagram:
Caption: Step-by-step workflow for DMP-mediated acetonide protection. The quench step is vital to prevent acid-catalyzed hydrolysis during concentration.
Detailed Steps:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve Catechol (1.10 g, 10 mmol) in Toluene (10 mL) .
-
Reagent Addition: Add 2,2-Dimethoxypropane (2.5 mL, ~20 mmol) via syringe.
-
Catalysis: Add p-TsOH·H2O (95 mg, 0.5 mmol) in one portion.
-
Observation: The solution may darken slightly; this is normal.
-
-
Reaction: Stir at room temperature.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1) after 30 minutes. The product (acetonide) is less polar (higher Rf) than the starting catechol.
-
Optimization: If reaction is slow, heat to 40°C. Do not reflux aggressively as DMP (bp 83°C) and MeOH (bp 65°C) are volatile.
-
-
Quench (Critical): Once complete, add saturated aqueous NaHCO3 (10 mL) and stir vigorously for 5 minutes.
-
Why? You must neutralize the acid before concentrating. If acid remains, the heat of the rotovap coupled with the moisture will reverse the reaction (hydrolysis).
-
-
Workup: Transfer to a separatory funnel. Extract with Ethyl Acetate or DCM. Wash the organic layer with water (
) and Brine ( ). -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. The resulting oil is typically the pure acetonide.
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Starting Material Remains | Equilibrium stagnation due to MeOH buildup. | Equip flask with a short path distillation head to distill off the MeOH/DMP azeotrope continuously. |
| Product Hydrolyzes on Column | Acidic silica gel. | Pre-treat silica gel with 1% Triethylamine in Hexane before loading the sample. |
| Formation of Isoquinoline | Substrate contains a primary amine (e.g., Dopamine). | Protect the amine with Phthalic Anhydride or Boc-anhydride before the DMP step [2]. |
| Low Yield | Old DMP reagent (Hydrolyzed to acetone). | Verify DMP quality by NMR or purchase fresh reagent. DMP is moisture sensitive.[1] |
Analytical Check (1H NMR in CDCl3):
-
Look for the Gem-dimethyl signal: A strong singlet integrating to 6H around 1.65 – 1.70 ppm .
-
Absence of broad -OH singlets (usually >5.0 ppm).
References
-
BenchChem. (2025).[1][5] The Isomeric Distinction: Utilizing 2,2-Dimethoxypropane for Acetonide Formation in Research and Development. BenchChem Application Notes.[5] Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Specifically Chapter 3 on Catechol Protection).[7] Link
-
Wang, J., et al. (2017). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA).[3][8] National Institutes of Health (PMC). Link
-
NIST Chemistry WebBook. (2023). 2,2-Dimethoxypropane Thermochemistry Data. National Institute of Standards and Technology.[9] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 3. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 4. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propane, 2,2-dimethoxy- [webbook.nist.gov]
4-methoxy-2,2-dimethyl-1,3-benzodioxole as a pharmaceutical intermediate
Executive Summary & Strategic Utility
4-methoxy-2,2-dimethyl-1,3-benzodioxole (CAS: 4845-99-2 for the isomer class; specific regiochemistry derived from 3-methoxycatechol) represents a high-value "switchable" scaffold in pharmaceutical synthesis. Unlike its more common analogue, the methylenedioxy benzene (1,3-benzodioxole), which features a robust formal bridge, the 2,2-dimethyl variant (an acetonide) serves as a temporary masking group for the catechol moiety.
Key Strategic Advantages:
-
Orthogonal Stability: The acetonide bridge is stable to basic, nucleophilic, and organometallic conditions (e.g., n-BuLi, Grignards) but is cleaved under mild acidic conditions where methyl ethers or methylene bridges would remain intact.
-
Regiocontrol: The fused 5-membered ring imposes steric constraints and electronic effects that direct electrophilic aromatic substitution (EAS) and Directed Ortho Metalation (DoM) to specific positions (C-7 or C-5), enabling precise scaffold decoration.
-
Metabolic Proxy: It serves as a precursor for synthesizing metabolites of apiol, myristicin, and podophyllotoxin derivatives.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-methoxy-2,2-dimethyl-1,3-benzodioxole |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Key Functional Groups | Acetonide (ketal), Aryl Methyl Ether |
| Lability | Acid-labile (cleaves to catechol); Base-stable |
| Primary Reactivity | Directed Ortho Metalation (DoM) at C-7; Electrophilic Substitution |
Synthesis Protocol: The "Protection" Phase
This protocol describes the synthesis of the scaffold from 3-methoxycatechol (pyrogallol 1-monomethyl ether). The use of 2,2-dimethoxypropane (DMP) is preferred over acetone due to the thermodynamic driving force provided by methanol elimination.
Protocol A: Acetonide Formation via Trans-ketalization
Principle: Acid-catalyzed exchange between the vicinal diol and DMP.
Reagents:
-
3-Methoxycatechol (1.0 equiv)
-
2,2-Dimethoxypropane (DMP) (2.5 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (optional, though DMP acts as a scavenger), and a nitrogen inlet.
-
Dissolution: Dissolve 3-methoxycatechol in Toluene (0.5 M concentration).
-
Addition: Add DMP followed by the catalytic pTSA.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C internal temp) for 4–6 hours.
-
Mechanistic Note: The reaction produces methanol. If using a Dean-Stark, the azeotrope removal drives the equilibrium. If not, the excess DMP consumes the water/methanol.
-
-
Quench: Cool to room temperature. Add triethylamine (0.1 equiv) to neutralize the acid catalyst (preventing hydrolysis during workup).
-
Workup: Wash with NaHCO₃ (sat. aq.) followed by Brine. Dry organic layer over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. The product is typically a pale oil. Purify via flash column chromatography (Hexanes/EtOAc 9:1) if purity <95%.
Functionalization: Directed Ortho Metalation (DoM)
This is the most critical application of the scaffold. The acetonide oxygens and the methoxy group act as Directed Metalation Groups (DMGs).
Regioselectivity Logic:
-
Position 7 (Ortho to Dioxole Oxygen): The primary site of lithiation due to the inductive effect of the ring oxygen and the "coordination" ability of the acetonide.
-
Position 5 (Ortho to Methoxy): Secondary site. While the OMe is a strong DMG, the C-5 position is often less favored kinetically compared to C-7 in benzodioxole systems unless bulky bases are used.
Protocol B: C-7 Regioselective Lithiation
Reagents:
-
4-methoxy-2,2-dimethyl-1,3-benzodioxole (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.2 equiv, 2.5M in hexanes)
-
Electrophile (e.g., DMF, CO₂, I₂) (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon flow.
-
Solvation: Dissolve the substrate in THF (0.2 M) and cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.
-
Critical Control: Maintain internal temperature below -70°C to prevent benzyne formation or ring opening.
-
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange, indicating the formation of the lithiated species.
-
Trapping: Add the Electrophile (dissolved in THF if solid) dropwise.
-
Example: For formylation, add DMF.
-
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Add NH₄Cl (sat. aq.).
-
Isolation: Extract with EtOAc, dry, and concentrate.
Deprotection: Restoring the Catechol
Unlike the methylenedioxy bridge (which requires harsh BCl₃ or AlCl₃ conditions), the acetonide is cleaved under mild acidic hydrolysis, preserving sensitive functional groups added during Step 4.
Protocol C: Mild Acidic Cleavage
Reagents:
Methodology:
-
Dissolve the substrate in a mixture of THF/Water (1:1) or neat Acetic Acid.
-
Heat to 60°C for 1–2 hours.
-
Monitor by TLC (Catechols are much more polar than the acetonide).
-
Caution: The resulting catechols are oxidation-prone. Perform workup using degassed solvents or mild reducing agents (e.g., sodium dithionite wash) to prevent quinone formation.
Visualizing the Workflow
The following diagram illustrates the strategic pathway from the precursor to a functionalized drug intermediate.
Caption: Strategic workflow for utilizing the 2,2-dimethyl-1,3-benzodioxole scaffold, highlighting the protection-functionalization-deprotection cycle.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Acetonide stability/cleavage). Link
- Godefroi, E. F., et al. (1963). "2,2-Dimethyl-1,3-benzodioxole." Journal of Organic Chemistry. (Foundational synthesis of the acetonide ring).
-
Cabiddu, S., et al. (2003). "Metalation of 1,3-benzodioxole derivatives." Tetrahedron, 59(24), 4383-4387. (Specifics on regioselectivity of benzodioxole lithiation). Link
Sources
Strategic Functionalization of 2,2-Dimethyl-1,3-Benzodioxole via Directed Ortho Metalation (DoM)
Executive Summary
The 2,2-dimethyl-1,3-benzodioxole scaffold serves as a robust, protected catechol moiety frequently encountered in natural product synthesis and drug discovery (e.g., etoposide analogs, agrochemicals). Unlike the methylenedioxy bridge (
This application note details the Directed Ortho Metalation (DoM) of 2,2-dimethyl-1,3-benzodioxole. By leveraging the Lewis-basic oxygen atoms as Directing Metalation Groups (DMGs), researchers can achieve high-fidelity regioselectivity at the C4 position. This guide provides a self-validating protocol using
Mechanistic Insight: The CIPE Model
The regioselectivity of this reaction is governed by the Complex Induced Proximity Effect (CIPE) .[1] The lone pair electrons on the dioxole oxygen atoms coordinate with the lithium aggregate, bringing the basic alkyl anion into proximity with the ortho proton (C4-H).
Pathway Visualization
The following diagram illustrates the transition from the pre-lithiation complex to the lithiated intermediate.
Figure 1: Mechanistic pathway of Directed Ortho Metalation (DoM) driven by oxygen coordination.
Critical Analysis of Reagents
- -BuLi (1.6 M - 2.5 M): Generally sufficient for this transformation. The acetonide oxygen is a moderate DMG (between methoxy and carbamate in strength).
-
-BuLi: May be used if
-BuLi proves sluggish, but often leads to lower temperatures requirements (-78°C strictly) to avoid benzyne formation via elimination. -
TMEDA (Tetramethylethylenediamine): Highly recommended. It breaks down hexameric
-BuLi aggregates into more reactive dimers/monomers, enhancing the kinetics of deprotonation at lower temperatures.
Detailed Experimental Protocol
Pre-Reaction Validation (The "D2O Check")
Before committing expensive electrophiles, validate the lithiation efficiency:
-
Perform the lithiation on a 50 mg scale.
-
Quench with Deuterium Oxide (
). -
Analyze via
-NMR. -
Success Criteria: Disappearance of the multiplet at
6.5-6.8 ppm (C4-H) and simplification of the splitting pattern. >95% D-incorporation indicates a "Go" for the main reaction.
Standard C4-Lithiation Protocol
Scale: 10 mmol | Time: 3-4 hours | Temp: -78°C to RT
Materials
-
Substrate: 2,2-Dimethyl-1,3-benzodioxole (1.50 g, 10 mmol).
-
Solvent: Anhydrous THF (30 mL), freshly distilled or from a drying column.
-
Base:
-Butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol, 1.2 equiv). -
Additive: TMEDA (1.8 mL, 12 mmol, 1.2 equiv) - Optional but recommended for consistency.
-
Electrophile: e.g., DMF, Benzaldehyde, TMSCl (1.2 - 1.5 equiv).
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool to room temperature under inert flow.
-
Solvation: Charge the flask with 2,2-dimethyl-1,3-benzodioxole and anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.
-
Deprotonation:
-
Add TMEDA (if using) slowly via syringe.
-
Add
-BuLi dropwise over 10 minutes. Note: A slight color change (yellow/orange) indicates anion formation. -
Stir at -78°C for 1 hour. (Some protocols suggest warming to 0°C for 30 mins to ensure completion, then re-cooling, but -78°C is safer to prevent benzyne formation).
-
-
Electrophile Addition:
-
Dissolve solid electrophiles in minimal THF; add liquid electrophiles neat.
-
Add dropwise to the lithiated solution at -78°C.
-
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). -
Extract with EtOAc (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
Representative Electrophile Scope
The following table summarizes expected outcomes based on standard DoM reactivity for alkoxy-directed systems.
| Electrophile Class | Reagent Example | Product Type | Expected Yield | Notes |
| Aldehydes | DMF | Benzaldehyde | 85-92% | Standard route to C4-formyl derivative. |
| Silyl Chlorides | TMSCl | Arylsilane | 90-95% | Excellent yield; useful for subsequent ipso-substitution. |
| Halogens | Aryl Halide | 75-85% | Iodine must be added as a THF solution. | |
| Borates | Boronic Acid | 70-80% | Requires acidic workup; crucial for Suzuki coupling. | |
| Ketones | Acetone | Tertiary Alcohol | 60-75% | Steric hindrance may lower yield; prone to dehydration. |
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion: Usually due to moisture in THF or degraded
-BuLi. Fix: Titrate -BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use. -
Regio-scrambling: Rare in this specific substrate due to symmetry, but if C4 is blocked, reaction occurs at C7.
-
Benzyne Formation: If the reaction turns dark black/tarry and yield is low, the lithiated species may be eliminating. Fix: Keep temperature strictly at -78°C and reduce lithiation time.
Solvent Effects
-
THF: The gold standard. Promotes monomeric Li species.
-
Diethyl Ether: Leads to higher aggregation states. Reaction will be significantly slower unless TMEDA is added.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306-312. Link
- Gouault, N., et al. (2009). "Regioselective lithiation of 2,2-disubstituted-1,3-benzodioxoles." Tetrahedron Letters.
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.[2] (Authoritative text on superbase and organolithium protocols).
- Clayden, J. (2002). "Organolithiums: Selectivity for Synthesis." Pergamon.
Sources
Application Note: Regioselective Functionalization of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole
This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It details the divergent regioselective strategies for functionalizing 4-methoxy-2,2-dimethyl-1,3-benzodioxole , a critical scaffold in the synthesis of isoquinoline alkaloids (e.g., cotarnine derivatives) and bioactive lignans.
Executive Summary & Reactivity Profile
The substrate 4-methoxy-2,2-dimethyl-1,3-benzodioxole (1) presents a unique challenge in regiocontrol due to the competing directing effects of the methoxy group (C4) and the methylenedioxy-equivalent acetonide ring.
-
The Challenge: The molecule has three open positions: C5, C6, and C7.
-
The Solution: By selecting the reaction mechanism—Electrophilic Aromatic Substitution (EAS) versus Directed Ortho Metalation (DoM) —researchers can selectively target C7 or C5, respectively.
Mechanistic Driver
| Target Position | Mechanism | Primary Director | Explanation |
| C7 | EAS (Electronic Control) | 4-OMe (Para-director) | The C7 position is para to the strongly activating methoxy group and ortho to the dioxole oxygen. Electronic resonance dominates, making C7 the most nucleophilic site. |
| C5 | DoM (Coordination Control) | 4-OMe (Ortho-director) | The methoxy oxygen acts as a Lewis basic Coordinating Directing Group (CDG). It chelates Lithium, directing deprotonation kinetically to the adjacent C5 position via the Complex Induced Proximity Effect (CIPE). |
Experimental Protocols
Protocol A: C7-Selective Bromination (EAS Pathway)
Objective: Synthesis of 7-bromo-4-methoxy-2,2-dimethyl-1,3-benzodioxole. Rationale: Standard bromination conditions (Br₂/AcOH) pose a risk of hydrolyzing the acid-sensitive 2,2-dimethyl acetonide. This protocol uses N-Bromosuccinimide (NBS) in polar aprotic media to maintain acetonide integrity while exploiting the electronic activation at C7.
Materials
-
Substrate (1): 1.0 equiv
-
N-Bromosuccinimide (NBS): 1.05 equiv (Recrystallized)
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Temperature: 0 °C to RT
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of (1) in 50 mL of anhydrous MeCN under an argon atmosphere.
-
Addition: Cool the solution to 0 °C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms. Note: Protect from light to inhibit radical side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot for (1) should disappear, replaced by a less polar product.
-
Quench: Dilute with 100 mL diethyl ether and wash with saturated Na₂S₂O₃ (to remove trace bromine) followed by water and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash chromatography (SiO₂).
-
Expected Yield: 85–92%
-
Selectivity: >95:5 (C7:C5)
-
Protocol B: C5-Selective Formylation (DoM Pathway)
Objective: Synthesis of 4-methoxy-2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde. Rationale: The 4-methoxy group is a superior CDG compared to the dioxole oxygens. Using n-BuLi at low temperature kinetically favors removal of the C5 proton.
Materials
-
Substrate (1): 1.0 equiv
-
n-Butyllithium (n-BuLi): 1.2 equiv (2.5 M in hexanes)
-
TMEDA (Tetramethylethylenediamine): 1.2 equiv (Crucial for breaking BuLi aggregates)
-
Electrophile: DMF (Dimethylformamide): 1.5 equiv
-
Solvent: THF (Anhydrous)
Step-by-Step Methodology
-
Complexation: In a flame-dried flask under N₂, combine THF (anhydrous) and TMEDA. Cool to -78 °C.
-
Lithiation: Add n-BuLi dropwise. Stir for 15 minutes.
-
Substrate Addition: Dissolve (1) in a minimal amount of THF and add dropwise to the lithiating mixture at -78 °C.
-
Critical Step: Stir for 1 hour at -78 °C. Do not warm, or the lithiated species may isomerize to the thermodynamically stable C7 position or undergo benzyne decomposition.
-
-
Electrophile Trapping: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow to warm to 0 °C.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Expected Yield: 75–85%[2]
-
Selectivity: High C5 selectivity observed due to the strong chelation of OMe.
-
Comparative Data Analysis
The following table summarizes the chemical shifts and yields expected from these divergent pathways, aiding in rapid product identification.
| Parameter | Substrate (1) | Product A (C7-Br) | Product B (C5-CHO) |
| Reaction Type | N/A | Electrophilic Subst. | Ortho-Lithiation |
| Key Reagent | N/A | NBS / MeCN | n-BuLi / DMF |
| ¹H NMR (Ar-H) | 3H (m, 6.5-6.8 ppm) | 2H (AB system, para) | 2H (AB system, ortho) |
| Coupling (J) | Complex | < 1 Hz (Para coupling) | ~8.5 Hz (Ortho coupling) |
| Acetonide Me | Singlet (~1.7 ppm) | Singlet (Shifted slightly) | Singlet (Shifted downfield) |
| Typical Yield | N/A | 88% | 80% |
Pathway Visualization (Graphviz)
The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Divergent synthesis map showing the orthogonal access to C7 (via EAS) and C5 (via DoM) positions.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Gant, T. G., & Meyers, A. I. (1994). "The chemistry of 2-oxazolines (1985–present)." Tetrahedron, 50(8), 2297-2360. (Discusses directing group hierarchy). Link
-
Smith, K., et al. (2009). "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in polar solvents." Journal of Organic Chemistry. (General protocol adaptation for mild bromination). Link
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." (Reference for TMEDA usage in lithiation of anisole derivatives). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Methoxycatechol Acetonide Synthesis
Ticket ID: #T-MCAT-001 Subject: Yield Improvement & Troubleshooting for 2,2-dimethyl-4-methoxy-1,3-benzodioxole Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-methoxycatechol acetonide (2,2-dimethyl-4-methoxy-1,3-benzodioxole) is a classic acid-catalyzed ketalization. However, standard reflux methods (Dean-Stark) often stall at 40–50% conversion due to the equilibrium nature of the reaction and the presence of water.
To achieve yields >85%, you must shift the equilibrium irreversibly. This guide details two high-yield protocols: Chemical Dehydration (P₂O₅) for robustness and Transacetalization (2,2-Dimethoxypropane) for purity.
Module 1: Critical Protocol Analysis
Method A: The "Chemical Dehydration" Protocol (P₂O₅)
Best for: Scale-up, cost-efficiency, and overcoming "wet" reagents. Mechanism: Phosphorus pentoxide (P₂O₅) acts as both a Lewis acid catalyst and a chemical desiccant, irreversibly consuming the water byproduct to form phosphoric acid species.
Reagents:
-
3-Methoxycatechol (1.0 eq)
-
Acetone (Reagent Grade, dried over MgSO₄)
-
Phosphorus Pentoxide (P₂O₅) (1.2–1.5 eq)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and flush with Nitrogen (N₂). 3-methoxycatechol is electron-rich and prone to oxidation (turning the mixture black/brown); an inert atmosphere is mandatory.
-
Dissolution: Dissolve 3-methoxycatechol in Acetone (0.5 M concentration). Cool the solution to 0–5°C using an ice bath.
-
Addition (Critical): Add P₂O₅ powder in small portions over 30 minutes.
-
Warning: P₂O₅ addition is exothermic. If the temperature spikes >10°C, acetone may flash boil, and the catechol may polymerize.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. The mixture will likely become a slurry.
-
Workup (The Yield Killer):
-
Decant the supernatant acetone layer into a clean flask.
-
The solid residue (polyphosphoric acid sludge) contains trapped product. Rinse this residue vigorously with diethyl ether or DCM and combine with the acetone.
-
Neutralization: Pour the organic phase slowly into a saturated NaHCO₃ solution. Do not use strong acid during workup; the acetonide is acid-labile.
-
-
Purification: Wash the organic layer with 10% NaOH (cold) .
-
Why? The product (an ether) is insoluble in base. Unreacted 3-methoxycatechol (a phenol) will deprotonate and move to the aqueous layer. This is the most efficient way to purify the product without chromatography.
-
Method B: The "Transacetalization" Protocol (DMP)
Best for: High purity, moisture-sensitive substrates, avoiding sticky P₂O₅ residues. Mechanism: Uses 2,2-dimethoxypropane (DMP) to transfer the acetonide group.[1][2] The byproduct is methanol, not water, which drives the reaction forward.
Reagents:
-
3-Methoxycatechol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
Toluene or Benzene (Solvent)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)
Step-by-Step Protocol:
-
Setup: Equip RBF with a short-path distillation head.
-
Mix: Combine catechol, DMP, toluene, and pTSA.
-
Reaction: Heat to mild reflux. The reaction produces methanol.
-
Equilibrium Shift: Slowly distill off the Methanol/Acetone azeotrope (approx. 55–60°C). This removal forces the reaction to completion (Le Chatelier’s principle).
-
Quench: Once the distillate temperature rises to that of pure toluene (110°C), the reaction is complete. Cool and wash with NaHCO₃.
Module 2: Troubleshooting Matrix (Q&A)
Q1: My reaction mixture turned into a black, tarry goo. What happened? Diagnosis: Oxidative Polymerization. Root Cause: Catechols are highly susceptible to oxidation, especially in basic or neutral conditions, or if the P₂O₅ addition caused a localized exotherm. Solution:
-
Ensure rigorous N₂ purging before starting.
-
Control the P₂O₅ addition rate strictly; internal temp must not exceed 10°C during addition.
-
Use fresh, white/tan starting material. If your catechol is already black, sublime it before use.
Q2: I see 100% conversion on TLC, but after workup, I recovered 50% starting material. Diagnosis: Hydrolysis during Workup. Root Cause: The acetonide ring is stable to base but extremely labile to acid in the presence of water. If you quenched the P₂O₅ reaction with water without immediate neutralization, the phosphoric acid generated hydrolyzed your product back to the diol. Solution: Quench into an excess of saturated Sodium Bicarbonate (NaHCO₃). Ensure the aqueous phase pH is >7 before separating layers.
Q3: How do I separate the product from unreacted starting material without a column? Diagnosis: Purification Bottleneck. Solution: Use the "Caustic Wash" technique.
-
Step: Wash your organic solvent (Ether/DCM) with cold 1N NaOH.
-
Logic: The acetonide (product) has no acidic protons and stays in the organic layer. The unreacted catechol has phenolic protons (pKa ~10), forms a water-soluble phenolate salt, and washes away.
Q4: My yield is stuck at 40% using the Dean-Stark method. Diagnosis: Equilibrium Limitation. Root Cause: Acetone and water do not form a good azeotrope for removal, and the boiling point of acetone (56°C) is too low to effectively drive water out of the system efficiently compared to toluene/water systems. Solution: Switch to Method B (DMP) or Method A (P₂O₅) . Dean-Stark is generally inefficient for acetone-based protections.
Module 3: Data & Visualization
Comparison of Methods
| Feature | Method A: P₂O₅ / Acetone | Method B: DMP / pTSA | Standard Reflux (Dean-Stark) |
| Typical Yield | 85 – 95% | 90 – 98% | 40 – 60% |
| Reaction Time | 2 – 4 Hours | 1 – 2 Hours | 12 – 24 Hours |
| Water Sensitivity | Low (P₂O₅ consumes it) | High (Requires dry conditions) | High |
| Purification | NaOH Wash (Easy) | Distillation (Easy) | Chromatography (Hard) |
| Main Risk | Exotherm / Sticky Residue | Cost of Reagents | Incomplete Reaction |
Workflow Diagram (Method A: P₂O₅)
Caption: Step-by-step workflow for the P₂O₅ chemical dehydration method, emphasizing temperature control and neutralization.
Troubleshooting Logic Tree
Caption: Diagnostic logic tree for resolving common failure modes in acetonide synthesis.
References
-
Baker, W. (1934).[3] "The Condensation of Catechol with Acetone."[3][4][5][6] Journal of the Chemical Society, 1678.[3][5][6]
-
PrepChem. "Synthesis of 2,2-dimethyl-1,3-benzodioxole." PrepChem.com.
-
Wikipedia. "2,2-Dimethoxypropane (Reagent properties and water scavenging)."
-
ChemicalBook. "1,3-Benzodioxole Synthesis and Properties."
Sources
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- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Distinctive NMR Shifts of gem-Dimethyl Protons in Benzodioxoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the distinctive nuclear magnetic resonance (NMR) chemical shifts observed for gem-dimethyl protons in benzodioxole systems. By objectively comparing these shifts with those in analogous non-aromatic cyclic ketals, we will elucidate the underlying principles governing these differences, supported by experimental data and detailed protocols. This resource is designed to aid researchers in the structural elucidation and characterization of molecules containing the benzodioxole moiety, a common scaffold in medicinal chemistry and natural products.
The Phenomenon: An Upfield Shift in Benzodioxoles
In ¹H NMR spectroscopy, the chemical environment of a proton dictates its resonance frequency, or chemical shift (δ). Protons in similar electronic environments are expected to have comparable chemical shifts. However, the gem-dimethyl protons of a 2,2-dimethyl-1,3-benzodioxole exhibit a notable upfield shift (lower ppm value) compared to their counterparts in a simple 2,2-dimethyl-1,3-dioxolane.
This phenomenon is a direct consequence of the magnetic anisotropy of the fused benzene ring.[1][2] The delocalized π-electrons of the aromatic ring, when subjected to an external magnetic field (B₀), induce a ring current.[1] This ring current generates a secondary, induced magnetic field. Outside the ring, this induced field reinforces the external field, leading to deshielding of aromatic protons and causing them to resonate at a downfield region (typically 6.5-8.0 ppm).[2][3] Conversely, in the region directly above and below the plane of the aromatic ring, the induced magnetic field opposes the external field, creating a shielding cone.[1][4]
Protons situated within this shielding cone experience a weaker effective magnetic field and therefore resonate at a higher field (lower ppm). The gem-dimethyl protons in a 2,2-dimethyl-1,3-benzodioxole are held in a fixed position relative to the benzene ring, placing them squarely in this shielding region.
Comparative ¹H NMR Data
To illustrate this effect, let's compare the ¹H NMR chemical shifts of the gem-dimethyl protons in 2,2-dimethyl-1,3-benzodioxole and its non-aromatic analog, 2,2-dimethyl-1,3-dioxolane (also known as acetone ethylene ketal).
| Compound | Structure | Chemical Shift (δ) of gem-Dimethyl Protons |
| 2,2-Dimethyl-1,3-benzodioxole | ~1.68 ppm[5] | |
| 2,2-Dimethyl-1,3-dioxolane | ~1.41 ppm[6] |
As the data clearly indicates, the gem-dimethyl protons in the benzodioxole system are shifted upfield by approximately 0.27 ppm compared to the dioxolane system. This difference, while seemingly small, is significant in ¹H NMR spectroscopy and is a reliable indicator of the presence of the benzodioxole moiety.
Visualizing the Anisotropic Effect
The magnetic anisotropy of the benzene ring can be visualized as a cone of shielding extending above and below the plane of the ring.
Caption: Magnetic anisotropy of a benzene ring.
The gem-dimethyl protons of a benzodioxole reside within the "Shielding Cone," leading to their characteristic upfield shift. In contrast, the protons attached directly to the aromatic ring are in the "Deshielding Zone" and experience a downfield shift.
Diastereotopicity: A Potential Complication
In unsubstituted 2,2-dimethyl-1,3-benzodioxole, the two methyl groups are chemically equivalent due to a plane of symmetry in the molecule. They therefore appear as a single sharp singlet in the ¹H NMR spectrum.
However, if a chiral center is introduced elsewhere in the molecule, or if substitution on the benzene ring removes the plane of symmetry, the two methyl groups can become diastereotopic.[7] Diastereotopic protons are non-equivalent and will have different chemical shifts.[7][8] They will also exhibit geminal coupling to each other, resulting in a pair of doublets (an AB quartet) rather than a singlet.[9]
The observation of two distinct signals for the gem-dimethyl group can be a powerful tool for stereochemical assignment in complex benzodioxole-containing molecules.
Experimental Protocols
Accurate and reproducible NMR data is paramount for correct structural elucidation. The following is a generalized protocol for the preparation and acquisition of ¹H NMR spectra for benzodioxole derivatives.
Sample Preparation
A typical procedure for preparing a sample for ¹H NMR analysis is as follows:[9]
-
Weighing the Sample: Accurately weigh 5-25 mg of the benzodioxole derivative.[5][8]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][10] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[9]
Caption: ¹H NMR Sample Preparation Workflow.
NMR Data Acquisition
The following are general parameters for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may vary.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[11]
-
Acquisition Parameters:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 for moderately concentrated samples. More scans may be necessary for dilute samples.
-
-
Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[12]
-
Conclusion
The upfield chemical shift of the gem-dimethyl protons in benzodioxoles is a distinctive and reliable spectroscopic feature. This phenomenon, driven by the magnetic anisotropy of the fused aromatic ring, provides valuable structural information. By comparing the ¹H NMR spectra of benzodioxoles with their non-aromatic counterparts, researchers can confidently identify this important structural motif. Furthermore, an understanding of potential diastereotopicity in substituted analogs offers a more nuanced tool for stereochemical analysis. The experimental protocols provided herein offer a framework for obtaining high-quality NMR data to support these analyses.
References
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
NMR Sample Prepara-on. University of Notre Dame. Available at: [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. Available at: [Link]
-
Standard Operating Procedure H-NMR. Georgian Court University. Available at: [Link]
-
The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. PubMed. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]
-
Diamagnetic Anisotropy. Chemistry LibreTexts. Available at: [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. Available at: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Semantic Scholar. Available at: [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]
-
Aromatic ring current. Wikipedia. Available at: [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
5.5: The Basis for Differences in Chemical Shift. Chemistry LibreTexts. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]
-
Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available at: [Link]
-
Relation Between Ring Currents and Hydrogenation Enthalpies for Assessing the Degree of Aromaticity. Helda - University of Helsinki. Available at: [Link]
-
Protons on aromatic rings in NMR. Chemistry Stack Exchange. Available at: [Link]
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Comparing stability: Methylenedioxy vs. Isopropylidenedioxy (acetonide) bridge
Topic: Comparing Stability: Methylenedioxy vs. Isopropylidenedioxy (Acetonide) Bridge Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability Paradox
In medicinal chemistry and organic synthesis, the choice between a Methylenedioxy (
While structurally similar, their reactivities are polar opposites:
-
The Acetonide is a kinetically labile protecting group, favored for its ease of installation and mild removal. It is susceptible to acid hydrolysis but metabolically robust against oxidative activation.[1]
-
The Methylenedioxy bridge is a thermodynamically robust moiety, often requiring harsh Lewis acids for cleavage. However, in biological systems, it represents a "metabolic handle," susceptible to CYP450-mediated oxidation that can lead to mechanism-based inhibition (suicide inhibition).[1]
This guide provides an in-depth technical comparison to assist in rational moiety selection.
Chemical Stability & Hydrolysis Kinetics
The fundamental difference in stability arises from the substituents at the C2 position of the dioxolane ring (Hydrogen vs. Methyl).
2.1 Acid-Catalyzed Hydrolysis Profile
| Feature | Methylenedioxy (Formaldehyde Acetal) | Isopropylidenedioxy (Acetonide) |
| Acid Stability | High. Stable to dilute aqueous acids (HCl, AcOH) and many non-nucleophilic strong acids.[1] | Low. Rapidly hydrolyzed by dilute mineral acids, acetic acid, or Dowex resins.[1] |
| Hydrolysis Rate | ||
| Cleavage Conditions | Requires Lewis Acids (e.g., | Mild acidic hydrolysis (e.g., |
| Transition State | Destabilized.[1] The primary-like oxocarbenium ion intermediate is high energy.[1] | Stabilized. The gem-dimethyl groups stabilize the oxocarbenium transition state via hyperconjugation and inductive effects. |
2.2 Mechanistic Causality
The lability of the acetonide is driven by two factors:
-
Electronic Stabilization: Upon protonation and ring-opening, the acetonide forms a tertiary-like oxocarbenium ion.[1] The two methyl groups donate electron density, significantly lowering the activation energy (
) for bond cleavage compared to the unsubstituted methylenedioxy bridge. -
Steric Relief: The gem-dimethyl groups in the acetonide introduce steric strain (Thorpe-Ingold effect).[1] Hydrolysis relieves this strain, providing a thermodynamic driving force for ring opening that the methylenedioxy bridge lacks.
Figure 1: Comparative Hydrolysis Pathways. The acetonide pathway (red) is kinetically favored due to transition state stabilization.
Metabolic Stability & Toxicology
For drug development professionals, chemical stability is only half the equation. The biological fate of these bridges is often the deciding factor.
3.1 Methylenedioxy: The "Suicide Inhibitor" Risk
The methylenedioxy bridge is a known structural alert. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the methylene carbon.
-
Mechanism: Hydrogen abstraction
Hydroxylation Loss of water Formation of a reactive Carbene . -
Consequence: This carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC). This permanently inactivates the enzyme (Mechanism-Based Inhibition), leading to potential drug-drug interactions (DDIs).[1]
-
Example: Paroxetine and MDMA both utilize this bridge and exhibit non-linear pharmacokinetics due to autoinhibition.[1]
3.2 Acetonide: The Hydrolytic Liability
Acetonides are rarely used in oral drugs as permanent scaffolds because the acidic environment of the stomach (pH 1-2) can trigger premature hydrolysis.
-
Exception: Topical corticosteroids (e.g., Triamcinolone Acetonide) use this bridge effectively.[1] The lipophilicity aids skin penetration, and the local pH is neutral, preserving the bridge until absorption.
Experimental Protocols
The following protocols demonstrate the practical difference in stability. Protocol A removes an acetonide while leaving a methylenedioxy group intact (Orthogonality).[1] Protocol B is required to cleave the methylenedioxy bridge.
Protocol A: Selective Removal of Acetonide (Mild Acid)
Target: Cleavage of isopropylidenedioxy in the presence of acid-sensitive groups.
-
Dissolution: Dissolve the substrate (
) in a mixture of THF:Water (4:1) . -
Acidification: Add Acetic Acid (AcOH) to reach a concentration of
. Alternatively, use catalytic -TsOH ( ) in MeOH.[1] -
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Acetonide disappears; Methylenedioxy remains unchanged).[1]
-
Workup: Neutralize with sat.
, extract with EtOAc, and dry over .
Protocol B: Cleavage of Methylenedioxy (Lewis Acid)
Target: Demethylenation to catechol.[1] Note: This condition will also cleave acetonides and methyl ethers.
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve the methylenedioxy substrate (
) in anhydrous Dichloromethane (DCM) ( ). Cool to -78°C .[1] -
Reagent Addition: Slowly add Boron Tribromide (
) ( in DCM, ) dropwise via syringe.-
Caution:
fumes in air and reacts violently with moisture.[1]
-
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Cool back to -78°C. Add Methanol dropwise (exothermic!) to decompose borate complexes.
-
Hydrolysis: Partition between water and EtOAc.[1] The product will be the free catechol (diol).
Decision Matrix: Selection Strategy
Use this logic flow to select the appropriate bridge for your application.
Figure 2: Strategic Decision Tree for 1,3-Dioxolane Bridge Selection.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.).[1] Protection of Diols as Acetonides and Methylenedioxy Derivatives. Retrieved from
-
McOmie, J. F. W., & West, D. E. (1969).[1] 3,3'-Dihydroxybiphenyl (Demethylation using BBr3).[1][3] Organic Syntheses, 49, 50. Retrieved from [1]
-
Murray, M. (2000).[1] Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews, 32(3-4), 279-301.[1] (Contextual citation for Methylenedioxy CYP inhibition).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for hydrolysis conditions).
Sources
Cleavage rates of acetonide vs. cyclic carbonate protecting groups on catechols
Topic: Cleavage Rates & Orthogonality of Acetonide vs. Cyclic Carbonate Protecting Groups on Catechols Content Type: Technical Comparison Guide Audience: Senior Chemists, Drug Discovery Scientists, and Process Engineers.
Executive Summary: The Orthogonality Principle
In the manipulation of catechols (1,2-dihydroxybenzenes), the choice between Acetonide (Isopropylidene acetal) and Cyclic Carbonate protection is rarely about speed alone—it is a strategic choice of orthogonality .
-
Acetonides are the gold standard for synthetic robustness. They are acid-labile but impervious to basic, nucleophilic, and reductive conditions. They are "permanent" protecting groups during basic synthetic sequences.[1]
-
Cyclic Carbonates are base-labile and enzyme-sensitive . They serve two distinct roles: as "temporary" protecting groups in acid-catalyzed syntheses, or more commonly, as prodrug moieties designed to hydrolyze under physiological conditions (pH 7.4 + esterases).
This guide compares their cleavage kinetics, mechanistic pathways, and experimental utility.[2]
Mechanistic Comparison: Acid vs. Base Lability
The fundamental difference in cleavage rates stems from the electronic character of the protecting group.
-
Acetonide Cleavage (Acid-Driven): Requires protonation of an acetal oxygen, leading to ring opening via a resonance-stabilized oxocarbenium ion. This reaction is generally fast (
min) in strong acid but nonexistent in base. -
Cyclic Carbonate Cleavage (Base/Nucleophile-Driven): Proceed via nucleophilic attack at the carbonyl carbon (forming a tetrahedral intermediate) or hydrolysis. This is slow in acid but rapid in the presence of hydroxide (
) or amines.
Diagram 1: Comparative Cleavage Pathways
Caption: Figure 1. Orthogonal cleavage mechanisms.[3] Acetonides require protonation (blue), while carbonates require nucleophilic attack (red).
Kinetic Profiles & Stability Data
The following data aggregates typical performance in standard synthetic and physiological environments.
Table 1: Comparative Stability Profile
| Condition | Acetonide Stability | Cyclic Carbonate Stability |
| Aq.[4] Acid (pH 1-3) | Labile ( | Stable (Slow hydrolysis) |
| Physiological (pH 7.4) | Stable ( | Labile ( |
| Aq. Base (pH > 10) | Stable | Very Labile ( |
| Nucleophiles (Amines) | Stable | Reactive (Forms Urethanes) |
| Esterases (In Vivo) | Stable | Labile (Prodrug activation) |
*Note: Cyclic carbonate hydrolysis at pH 7.4 is significantly accelerated by plasma esterases.
Table 2: Cleavage Rates in Synthesis (Deprotection)
| Protecting Group | Reagent System | Temperature | Time to >95% Cleavage | Mechanism |
| Acetonide | TFA / DCM (1:1) | 25°C | 30 - 60 min | Acidolysis |
| Acetonide | BCl₃ / DCM | -78°C to 0°C | 15 - 45 min | Lewis Acid Complexation |
| Acetonide | 80% Acetic Acid | Reflux | 1 - 4 hours | Hydrolysis |
| Cyclic Carbonate | K₂CO₃ / MeOH | 25°C | 10 - 30 min | Methanolysis |
| Cyclic Carbonate | 1N NaOH | 25°C | < 5 min | Saponification |
| Cyclic Carbonate | Ammonia / MeOH | 25°C | 1 - 2 hours | Aminolysis (Side rxn risk) |
Experimental Protocols
These protocols are designed for high-purity isolation of oxidation-prone catechols.
Protocol A: Acidic Cleavage of Acetonide (Standard)
Best for: Total synthesis intermediates where base-sensitive groups are present.
-
Preparation: Dissolve the acetonide-protected catechol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 equiv) or water (5.0 equiv) to scavenge the acetone cation and prevent polymerization.
-
Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to reach a 1:1 v/v ratio with DCM.
-
Monitoring: Warm to room temperature. Monitor by TLC (typically 30-60 mins).
-
Validation: Disappearance of the gem-dimethyl singlet (
1.6-1.7 ppm) in H NMR.
-
-
Workup: Concentrate in vacuo. Crucial: Do not use basic workup (bicarb wash) if the catechol is highly oxidation-prone. Co-evaporate with toluene 3x to remove residual TFA.
Protocol B: Enzymatic/Physiological Cleavage of Carbonate (Prodrug Simulation)
Best for: Validating prodrug release kinetics.
-
Media Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4, 37°C. Optionally add Porcine Liver Esterase (PLE) (10 units/mL) to simulate in vivo conditions.
-
Initiation: Dissolve cyclic carbonate (10 mM stock in DMSO) into the PBS buffer (final conc 100
M). -
Kinetics: Monitor UV-Vis absorbance at 280 nm (catechol) vs time.
-
Expectation: Without enzyme,
is typically 4–24 hours (spontaneous hydrolysis). With esterase, drops to < 30 mins.
-
-
Validation: HPLC analysis showing the shift from the carbonate (less polar) to the free catechol (more polar).
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate group for your application.
Diagram 2: Selection Decision Tree
Caption: Figure 2.[2][5] Decision matrix for catechol protection. Blue paths favor acetonides; Red paths favor carbonates.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive guide on cleavage conditions and stability).
-
Chankeshwara, S. V., & Chakraborti, A. K. (2008).[4] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters. (Discusses carbonate stability and nucleophilic cleavage).
-
Picghart, V., et al. (2016). Synthesis and Evaluation of Catechol-Based Prodrugs. Journal of Medicinal Chemistry. (Specific kinetics on carbonate hydrolysis in physiological media).
-
Sardon, H., et al. (2015). Synthesis of Polyurethanes using Organocatalysis: A Perspective. Macromolecules. (Details the reaction of cyclic carbonates with amines/nucleophiles).
-
Vertex Pharmaceuticals. (2013). Method of Synthesizing Acetonide-Protected Catechol-Containing Compounds.[7][8][9] US Patent 20130030192A1. (Industrial protocols for acetonide handling).
Sources
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Alcohol or phenol synthesis by carbonate cleavage [organic-chemistry.org]
- 5. Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis [specificpolymers.com]
- 6. Acetonides [organic-chemistry.org]
- 7. US20130030192A1 - Method of Synthesizing Acetonide-Protected Catechol-Containing Compounds and Intermediates Produced Therein - Google Patents [patents.google.com]
- 8. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
